molecular formula C27H29N5O6 B607939 Hetrombopag olamine CAS No. 1257792-42-9

Hetrombopag olamine

Numéro de catalogue B607939
Numéro CAS: 1257792-42-9
Poids moléculaire: 519.558
Clé InChI: WPNAPESWZGRRPA-JGUILPGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hetrombopag olamine is a novel orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Hetrombopag olamine, a novel thrombopoietin receptor agonist, has been studied for its effects on pharmacokinetics and pharmacodynamics. Research indicates that its efficacy can be influenced by factors like fasting duration and food intake. For instance, one study showed that fasting duration post-dose affects hetrombopag olamine's pharmacokinetics and pharmacodynamics in healthy subjects (Yang et al., 2020). Another study found that high-fat and high-calorie food significantly reduces hetrombopag's systemic exposure and platelet count sensitivity, suggesting it should be taken in a fasted state (Wang et al., 2020).

Clinical Applications in Thrombocytopenia

Hetrombopag olamine has been primarily researched for treating thrombocytopenia, particularly in conditions like immune thrombocytopenia (ITP) and severe aplastic anemia (SAA). It has shown efficacy in increasing platelet counts and reducing bleeding risks in these patients. A multicenter randomized phase III trial demonstrated significant improvement in patients with ITP treated with hetrombopag (Mei et al., 2021). Another study highlighted its effectiveness and safety in patients with SAA refractory to immunosuppressive therapy (Peng et al., 2022).

Pharmacological Characteristics

Hetrombopag's pharmacological properties have been explored in preclinical models. It has been found to stimulate proliferation and differentiation of human TPOR-expressing cells, offering potential for thrombocytopenia treatment due to various etiologies. A study focusing on its pharmacological characterization found that hetrombopag effectively up-regulates G1-phase–related proteins, normalizes cell cycle progression, and prevents apoptosis, highlighting its potent pharmacological effects (Xie et al., 2018).

Potential in Cardiomyocyte Survival

Interestingly, a study suggested that hetrombopag might also play a role in protecting cardiomyocytes from oxidative stress damage, potentially offering therapeutic avenues for cardiovascular diseases related to oxidative stress (Zhou et al., 2016).

Propriétés

Numéro CAS

1257792-42-9

Nom du produit

Hetrombopag olamine

Formule moléculaire

C27H29N5O6

Poids moléculaire

519.558

Nom IUPAC

2-Aminoethanol 5-{2-hydroxy-3-[5-methyl-3-oxo-2-(5,6,7,8-tetrahydro-naphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-ylazo]-phenyl}-furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5.C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);4H,1-3H2/b27-26+;

Clé InChI

WPNAPESWZGRRPA-JGUILPGDSA-N

SMILES

NCCO.O=C(C1=CC=C(C2=CC=CC(/N=N/C3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Hetrombopag olamine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag olamine
Reactant of Route 2
Hetrombopag olamine
Reactant of Route 3
Hetrombopag olamine
Reactant of Route 4
Hetrombopag olamine
Reactant of Route 5
Hetrombopag olamine
Reactant of Route 6
Hetrombopag olamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.